molecular formula C19H17NO3 B12123847 N-(3-methylphenyl)-5-(phenoxymethyl)furan-2-carboxamide

N-(3-methylphenyl)-5-(phenoxymethyl)furan-2-carboxamide

Cat. No.: B12123847
M. Wt: 307.3 g/mol
InChI Key: PQYWNBOLMJKLKM-UHFFFAOYSA-N
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Description

N-(3-methylphenyl)-5-(phenoxymethyl)furan-2-carboxamide is a synthetic organic compound featuring a furan ring core substituted with a phenoxymethyl group at position 5 and a carboxamide-linked 3-methylphenyl group at position 2. The 3-methylphenyl group contributes hydrophobicity, while the phenoxymethyl moiety may enhance metabolic stability and target binding .

Properties

Molecular Formula

C19H17NO3

Molecular Weight

307.3 g/mol

IUPAC Name

N-(3-methylphenyl)-5-(phenoxymethyl)furan-2-carboxamide

InChI

InChI=1S/C19H17NO3/c1-14-6-5-7-15(12-14)20-19(21)18-11-10-17(23-18)13-22-16-8-3-2-4-9-16/h2-12H,13H2,1H3,(H,20,21)

InChI Key

PQYWNBOLMJKLKM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)C2=CC=C(O2)COC3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes::

    Friedel-Crafts Acylation:

    Industrial Production:

Chemical Reactions Analysis

Reactivity::

    Oxidation: The furan ring is susceptible to oxidation under appropriate conditions.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

    Reduction: Reduction of the carboxamide group may yield an amine derivative.

Common Reagents::

    Acylating Agents: Phenoxyacetyl chloride (for acylation).

    Lewis Acids: AlCl (for Friedel-Crafts acylation).

Major Products::
  • The primary product is N-(3-methylphenyl)-5-(phenoxymethyl)furan-2-carboxamide itself.

Scientific Research Applications

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for potential bioactivity (e.g., as a pharmacophore).

    Medicine: Research into its potential as a drug candidate.

    Industry: Possible applications in materials science or agrochemicals.

Mechanism of Action

  • The compound’s mechanism of action depends on its specific application.
  • If used as a drug, it likely interacts with cellular targets (e.g., receptors, enzymes) through non-covalent interactions (hydrogen bonding, π-π stacking).
  • Further studies are needed to elucidate specific pathways.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Substituents (Position) Molecular Weight Key Functional Groups Biological Activity Source
N-(3-methylphenyl)-5-(phenoxymethyl)furan-2-carboxamide 3-methylphenyl (N-linked), phenoxymethyl (C5) 323.34* Furan, carboxamide, methyl, ether Hypothesized antimicrobial Inferred
N-(3-methoxyphenyl)-5-(phenoxymethyl)furan-2-carboxamide 3-methoxyphenyl (N-linked) 323.35 Methoxy, ether Potential anticancer
5-[(4-methylphenoxy)methyl]-N-(3-nitrophenyl)furan-2-carboxamide 3-nitrophenyl (N-linked), 4-methylphenoxy 398.34 Nitro, methylphenoxy Antimicrobial, anticancer
N-(2-methoxyphenyl)-5-[2-(trifluoromethyl)phenyl]furan-2-carboxamide 2-methoxyphenyl (N-linked), trifluoromethyl 391.33 Trifluoromethyl, methoxy Anti-inflammatory, anticancer

*Calculated based on molecular formula C19H17NO3.

Mechanistic Insights

  • Target Binding : Carboxamide-linked aromatic systems (e.g., furan-2-carboxamides) commonly interact with enzymes like kinases or receptors via hydrogen bonding and π-π stacking .
  • Role of Methylphenoxy: The phenoxymethyl group in the target compound may stabilize interactions with hydrophobic binding pockets, as seen in analogs with 4-methylphenoxy groups .

Antimicrobial and Anticancer Potential

  • Antimicrobial Activity: Compounds with nitro or methylphenoxy groups (e.g., ) show efficacy against Gram-positive bacteria, suggesting the target compound may share similar properties .
  • Anticancer Activity : Methoxy-substituted analogs () inhibit cancer cell proliferation by modulating apoptosis pathways, while trifluoromethyl derivatives () target inflammatory mediators .

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